molecular formula C24H22N2O2 B2479962 N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide CAS No. 1147675-07-7

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2479962
M. Wt: 370.452
InChI Key: UTOBTYHFJCTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the attachment of the phenylphenyl and prop-2-enoylamino groups. This could involve reactions such as nucleophilic acyl substitution or coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C24H22N2O2. The structure would include a benzene ring (from the benzamide), another benzene ring (from the phenylphenyl group), and a prop-2-enoylamino group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the amide group could participate in nucleophilic acyl substitution reactions, and the benzene rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it might have certain solubility characteristics due to the presence of the polar amide group and nonpolar benzene rings .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide, were synthesized and showed significant anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and specific substituents enhanced the inhibitory effects on AChE, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).

Synthesis and Transformations

The work on ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insights into the synthesis and transformations of compounds structurally similar to N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide. These transformations include reactions with hydrazine hydrate and sodium hydroxide, leading to debenzoylated hydrazides and carboxylic acids, respectively (Cucek & Verček, 2008).

Novel α-Ketoamide Derivatives Synthesis

A study on the synthesis of α-ketoamide derivatives, which are structurally related to N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide, demonstrated the use of OxymaPure/DIC for coupling reactions to afford high yields and purity. This research contributes to the development of novel compounds with potential biological applications (El‐Faham et al., 2013).

Anticancer Activity

The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural motif with N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide, revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-23(27)26-22-15-13-21(14-16-22)24(28)25-17(2)18-9-11-20(12-10-18)19-7-5-4-6-8-19/h3-17H,1H2,2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBTYHFJCTTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide

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